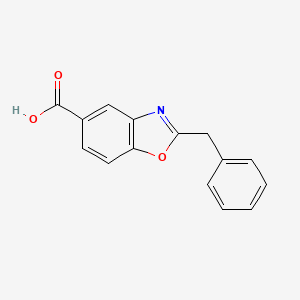

2-Benzyl-1,3-benzoxazole-5-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1018498-36-6 |

|---|---|

Molecular Formula |

C15H11NO3 |

Molecular Weight |

253.25 g/mol |

IUPAC Name |

2-benzyl-1,3-benzoxazole-5-carboxylic acid |

InChI |

InChI=1S/C15H11NO3/c17-15(18)11-6-7-13-12(9-11)16-14(19-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18) |

InChI Key |

REBQKSBTSAVKPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 2 Benzyl 1,3 Benzoxazole 5 Carboxylic Acid

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoxazole (B165842) Core

The benzoxazole ring system is a fusion of a benzene (B151609) ring and an oxazole (B20620) ring. The reactivity of the benzene portion of the core (positions 4, 6, and 7) towards electrophilic aromatic substitution is significantly influenced by the electron-withdrawing nature of the fused oxazole ring and the substituents on the benzene ring itself.

Electrophilic Aromatic Substitution: The oxazole ring generally has low aromatic character, making electrophilic substitution on this part of the heterocycle challenging. chempedia.info The benzene ring of the benzoxazole core, however, can undergo electrophilic substitution. In the case of 2-benzyl-1,3-benzoxazole-5-carboxylic acid, the carboxylic acid group at the C-5 position is a deactivating, meta-directing group. Consequently, electrophilic attack is expected to occur at the C-4 and C-6 positions. Standard electrophilic substitution reactions such as nitration, halogenation, and sulfonation can be performed, although they may require forcing conditions due to the deactivating effect of the carboxyl group.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (NAS) on the benzoxazole core is less common and typically requires the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups to activate the ring system for nucleophilic attack. youtube.com For instance, studies on related steroidal oxazoles have shown that a 2-methoxy group can be displaced by various amine nucleophiles, demonstrating the feasibility of NAS at the C-2 position. researchgate.net While the parent compound does not have a suitable leaving group on the benzene ring, derivatives could be synthesized to undergo such transformations. For example, a halogenated derivative at the C-4, C-6, or C-7 position could potentially react with strong nucleophiles under specific conditions.

Chemical Transformations of the Benzyl (B1604629) Moiety

The benzyl group offers two sites for chemical modification: the benzylic methylene (B1212753) (-CH₂) bridge and the pendant phenyl ring.

The benzylic C-H bonds of the methylene bridge are activated due to their position adjacent to the phenyl ring, which can stabilize radical, cationic, and anionic intermediates through resonance. This activation allows for a variety of transformations. khanacademy.org

Oxidation: The methylene group can be oxidized to a carbonyl group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, which would yield 2-(benzoyl)-1,3-benzoxazole-5-carboxylic acid.

Halogenation: Free-radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a bromine atom at the benzylic position. This resulting benzylic halide is a versatile intermediate for subsequent nucleophilic substitution reactions.

Direct Functionalization: Modern methods involving photoredox catalysis or transition-metal catalysts allow for the direct functionalization of benzylic C-H bonds, enabling the introduction of various groups, including azoles, without prior conversion to a halide. nih.govrsc.org

The phenyl ring of the benzyl group is susceptible to electrophilic aromatic substitution. The substituent, a -CH₂-benzoxazole group, is considered an activating, ortho-, para-directing group. Therefore, electrophiles will preferentially add to the ortho (2' and 6') and para (4') positions of this ring. youtube.com

Research has demonstrated the synthesis of derivatives with substituents on this phenyl ring. For example, 2-(p-chlorobenzyl)-5-aminobenzoxazole has been synthesized, indicating that electrophilic halogenation is a viable strategy for functionalizing the para-position of the benzyl moiety. nih.gov Other standard electrophilic aromatic substitution reactions are also applicable.

| Reaction | Reagents | Expected Products |

| Nitration | HNO₃, H₂SO₄ | Mixture of 2-(2'-nitrobenzyl)- and 2-(4'-nitrobenzyl)-1,3-benzoxazole-5-carboxylic acid. |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Mixture of 2-(2'-halobenzyl)- and 2-(4'-halobenzyl)-1,3-benzoxazole-5-carboxylic acid. |

| Sulfonation | Fuming H₂SO₄ | Mixture of 2-(2'-sulfobenzyl)- and 2-(4'-sulfobenzyl)-1,3-benzoxazole-5-carboxylic acid. |

| Friedel-Crafts | R-Cl, AlCl₃ (Alkylation) or RCOCl, AlCl₃ (Acylation) | Mixture of ortho- and para-substituted products on the benzyl ring. |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H-NMR, ¹³C-NMR, and two-dimensional NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the structure of 2-Benzyl-1,3-benzoxazole-5-carboxylic acid.

The ¹H-NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the benzyl (B1604629) group and the benzoxazole (B165842) core. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a significantly downfield chemical shift, generally above 12 ppm, due to extensive hydrogen bonding.

The protons of the benzyl group's phenyl ring are anticipated to appear as a multiplet in the aromatic region, approximately between 7.20 and 7.40 ppm. The two methylene (B1212753) protons (CH₂) of the benzyl group would give rise to a singlet around 4.20 ppm. The protons on the benzoxazole ring system are expected to show signals in the aromatic region as well, typically between 7.50 and 8.30 ppm. Specifically, the proton at position 4 would likely be a doublet, the proton at position 6 a doublet of doublets, and the proton at position 7 a doublet, reflecting their respective spin-spin coupling with neighboring protons. nih.govmdpi.com

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic acid (-COOH) | > 12.0 | Broad Singlet |

| Benzoxazole H-4 | ~ 8.25 | d |

| Benzoxazole H-6 | ~ 8.00 | dd |

| Benzoxazole H-7 | ~ 7.70 | d |

| Benzyl aromatic protons (5H) | 7.20 - 7.40 | m |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C-NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, fifteen distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the range of 165-175 ppm. The carbon atom at position 2 of the benzoxazole ring is also significantly deshielded, with an expected chemical shift around 164 ppm. mdpi.commdpi.com The other aromatic and quaternary carbons of the benzoxazole and benzyl groups are expected to resonate between 110 and 152 ppm. The methylene carbon of the benzyl group would appear further upfield, typically around 35 ppm. rsc.org

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic acid (-C OOH) | 167.0 |

| Benzoxazole C-2 | 164.0 |

| Benzoxazole C-3a | 151.5 |

| Benzoxazole C-7a | 142.0 |

| Benzoxazole C-5 | 127.0 |

| Benzoxazole C-4 | 126.5 |

| Benzoxazole C-6 | 122.0 |

| Benzoxazole C-7 | 111.0 |

| Benzyl Quaternary C | 135.0 |

| Benzyl Aromatic CH (ortho, meta, para) | 127.0 - 129.5 |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

To confirm the assignments made from one-dimensional NMR spectra, two-dimensional (2D) techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed. A COSY spectrum would reveal correlations between adjacent protons, for instance, confirming the coupling between the H-6 and H-7 protons on the benzoxazole ring. An HSQC spectrum would show correlations between protons and the carbon atoms they are directly attached to, allowing for the definitive assignment of protonated carbons in the ¹³C-NMR spectrum.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carboxylic acid group typically gives rise to a strong, sharp peak between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids. spectroscopyonline.com Other characteristic peaks would include the C=N stretching of the benzoxazole ring around 1615-1688 cm⁻¹, C-O stretching, and various C-H and C=C stretching vibrations of the aromatic rings. nih.govresearchgate.net

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch, H-bonded | 2500 - 3300 (very broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (CH₂) | Stretch | 2850 - 2960 |

| Carboxylic Acid C=O | Stretch | 1680 - 1710 |

| Benzoxazole C=N | Stretch | 1615 - 1688 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Note: These are typical frequency ranges and the exact positions can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide information about the structure through analysis of fragmentation patterns. For this compound (molecular formula C₁₅H₁₁NO₃), the monoisotopic mass is 253.0739 Da. uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass.

In electrospray ionization (ESI) mass spectrometry, the compound would likely be observed as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or deprotonated ([M-H]⁻) ions. The fragmentation pattern in tandem mass spectrometry (MS/MS) could involve the loss of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group, or cleavage of the benzyl group.

Table 4: Predicted m/z Values for Molecular Ions of this compound

| Adduct / Ion | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₅H₁₂NO₃⁺ | 254.0812 |

| [M+Na]⁺ | C₁₅H₁₁NNaO₃⁺ | 276.0631 |

| [M-H]⁻ | C₁₅H₁₀NO₃⁻ | 252.0666 |

Source: Predicted values from PubChem. uni.lu

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and how it packs into a crystal lattice.

As of the latest literature search, a single-crystal X-ray diffraction structure for this compound has not been reported in the public domain. If such a study were to be conducted, it would confirm the planarity of the benzoxazole ring system and determine the orientation of the benzyl and carboxylic acid substituents relative to the core structure. It would also provide invaluable information on intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which govern the crystal packing. nih.gov

Theoretical and Computational Investigations of 2 Benzyl 1,3 Benzoxazole 5 Carboxylic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular properties and has been used to study various benzoxazole (B165842) derivatives, providing a theoretical framework for understanding their chemical behavior.

The electronic properties of benzoxazole derivatives are often analyzed through their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. irjweb.comsemanticscholar.org

A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more reactive and prone to charge transfer. semanticscholar.org

In a DFT study on a structurally similar compound, 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole, calculations were performed using the B3LYP functional with a 6-311++g(d,p) basis set. nih.gov The analysis revealed a HOMO-LUMO energy gap of 4.8795 eV. nih.gov The HOMO was found to be localized on the 2-(p-chloro-benzyl) ring and the benzoxazole system, while the LUMO was distributed across the entire molecule, with the exception of the propionamido and piperazinyl groups. nih.gov This distribution is crucial for understanding intramolecular charge transfer. irjweb.com

Table 1: Calculated Quantum Chemical Parameters for a 2-(p-chloro-benzyl)-benzoxazole derivative Data sourced from a DFT study using the B3LYP/6-311++G(d,p) level of theory. nih.gov

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.6421 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.7626 |

| HOMO-LUMO Energy Gap | ΔEGap | 4.8795 |

These theoretical calculations provide a quantitative measure of the electronic characteristics that govern the reactivity and potential applications of the benzoxazole scaffold.

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. nih.govmdpi.com By calculating properties like vibrational frequencies and chemical shifts, DFT methods can aid in the structural elucidation of newly synthesized compounds. mdpi.com

For instance, in the characterization of a 2-(p-chloro-benzyl)-benzoxazole derivative, DFT calculations could be used to predict the vibrational frequencies corresponding to specific functional groups. nih.gov This would involve identifying the calculated IR absorption bands for key groups like the amide C=O stretch and comparing them to experimentally obtained spectra to confirm the molecular structure. nih.gov Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental data to assign specific proton and carbon signals. mdpi.com While detailed computational spectroscopic studies for the specific title compound were not prominently found, this remains a standard and powerful application of DFT in the characterization of novel benzoxazole derivatives. nih.govmdpi.com

DFT calculations are a valuable tool for elucidating reaction mechanisms by mapping potential energy surfaces, identifying transition states, and calculating activation energies. This allows researchers to understand the pathways of chemical reactions, such as the synthesis of the benzoxazole ring system. The construction of 2-substituted benzoxazoles can be achieved through several methods, including the condensation of 2-aminophenol (B121084) with carboxylic acids or their derivatives. nih.gov Computational studies can model these condensation and subsequent cyclization steps to provide a detailed, energetic picture of the reaction, helping to optimize reaction conditions and improve yields. nih.gov While specific DFT studies on the reaction mechanism for the synthesis of 2-Benzyl-1,3-benzoxazole-5-carboxylic acid were not found, the methodology is well-established for related heterocyclic compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor. rsc.org An MD simulation for a molecule like this compound would typically be performed by placing the molecule in a simulation box filled with a solvent, often water, and then calculating the forces on each atom and their subsequent motion over a period, typically in the nanosecond range. rsc.org

These simulations can reveal the preferred three-dimensional shapes (conformations) of the molecule and the stability of its interactions with surrounding molecules. researchgate.net For drug design, MD simulations are crucial for assessing the stability of a ligand within a protein's binding site after an initial pose is predicted by molecular docking. acs.org By analyzing metrics such as the Root Mean Square Deviation (RMSD) of the ligand-protein complex over the simulation time, researchers can validate the stability of the predicted binding mode. researchgate.net Although specific MD simulation studies for this compound are not detailed in the available literature, this technique is a cornerstone of modern computational drug discovery for related molecular systems. rsc.orgacs.org

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is extensively used in drug discovery to screen virtual libraries of compounds against a biological target and to understand the molecular basis of their interaction. nih.gov

For derivatives of this compound, molecular docking studies have been performed to predict their binding modes and affinities against various biological targets. These studies are crucial for hypothesizing a mechanism of action.

For example, a study on 2-(halophenyl)benzoxazole-5-carboxylic acids, which share the same core structure, performed molecular docking to investigate their anti-inflammatory and cytotoxic activities. The analysis suggested good binding interactions with targets like Cyclooxygenase-2 (COX-2) and aldo-keto reductase. nih.govresearchgate.net

In another study, a closely related compound, 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole, was docked into the active site of the COVID-19 main protease (M-pro), an essential enzyme for viral replication. nih.gov The results predicted a favorable binding affinity, suggesting that the benzoxazole scaffold could be a basis for developing inhibitors for this target. nih.gov

Table 2: Representative Molecular Docking Results for Benzoxazole Derivatives Data sourced from studies on structurally related compounds to infer potential interactions of the title compound.

| Compound Class | Biological Target | PDB ID | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| 2-(p-chloro-benzyl)-benzoxazole derivative nih.gov | COVID-19 Main Protease (M-pro) | 6LU7 | -6.1 |

| 2-(Halophenyl)benzoxazole-5-carboxylic acids nih.gov | Cyclooxygenase-2 (COX-2) | - | Good binding interactions reported |

| 2-(Halophenyl)benzoxazole-5-carboxylic acids nih.govresearchgate.net | Aldo-keto reductase 1C3 | - | Good binding interactions reported |

These docking studies predict that the ligand fits into the active site of the target protein, forming specific interactions—such as hydrogen bonds, hydrophobic interactions, and π-stacking—with key amino acid residues. researchgate.net The predicted binding affinity provides a quantitative estimate of the strength of this interaction, helping to prioritize compounds for further experimental testing. researchgate.net

Rationalization of Observed Biological Activities (e.g., enzyme inhibition)

While direct experimental studies on the enzyme inhibition of this compound are not extensively available in the reviewed literature, computational and theoretical investigations of structurally similar benzoxazole derivatives provide a framework for rationalizing potential biological activities. The benzoxazole scaffold is a recurring motif in compounds designed to inhibit various enzymes, and the specific substitutions at the 2 and 5-positions play a crucial role in determining their inhibitory potency and selectivity.

Molecular docking studies on a range of benzoxazole derivatives have suggested that their mechanism of action can be attributed to the inhibition of key enzymes involved in disease progression. For instance, certain benzoxazole derivatives have been identified as potential inhibitors of enzymes such as DNA gyrase, which is crucial for bacterial replication. benthamdirect.comresearchgate.netresearchgate.net The computational analysis of these interactions indicates that the benzoxazole core can establish critical binding interactions within the enzyme's active site. benthamdirect.com Features such as hydrogen bond acceptors and donors, as well as hydrophobic characteristics, are often highlighted as significant contributors to the inhibitory action. benthamdirect.com

In the context of cancer research, various benzoxazole derivatives have been investigated as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). tandfonline.comnih.gov Molecular modeling has shown that these compounds can fit into the ATP-binding pocket of the kinase domain, thereby blocking its activity. tandfonline.com The benzyl (B1604629) group, present in the subject compound, is a common substituent in many biologically active benzoxazoles and can contribute to hydrophobic interactions within the active site, potentially enhancing inhibitory activity.

Furthermore, other studies have explored benzoxazole derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. tandfonline.com Computational models for these interactions can help in understanding the structural requirements for potent inhibition. While these findings are for related compounds, they provide a strong basis for postulating that this compound could exhibit inhibitory activity against a range of enzymes, with its specific activity profile being dictated by the interplay of its benzyl and carboxylic acid functionalities.

Table 1: Potential Enzyme Targets for Benzoxazole Derivatives Based on Computational Studies

| Enzyme Target | Therapeutic Area | Key Interactions Suggested by Docking |

|---|---|---|

| DNA Gyrase | Antibacterial | Hydrogen bonding, Hydrophobic interactions |

| VEGFR-2 | Anticancer | Hydrophobic interactions, Pi-stacking |

| Cyclooxygenase (COX) | Anti-inflammatory | Hydrogen bonding, Electrostatic interactions |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Pi-stacking, Cation-pi interactions |

This table is illustrative and based on findings for various benzoxazole derivatives, not specifically this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are valuable computational tools for understanding how the chemical structure of a compound influences its biological activity and physicochemical properties, respectively. For the broader class of benzoxazole derivatives, several QSAR studies have been conducted to elucidate the key structural features governing their therapeutic effects. esisresearch.org

These studies typically involve the development of mathematical models that correlate variations in the biological activity of a series of compounds with changes in their molecular descriptors. These descriptors can quantify various aspects of the molecule, including its electronic, steric, and hydrophobic properties. For a series of 2-benzyl-1,3-benzoxazole derivatives, a QSAR study would involve generating a set of analogs with different substituents on the benzyl and/or benzoxazole rings and measuring their biological activity in a relevant assay.

A common approach in QSAR is the use of Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These 3D-QSAR techniques generate contour maps that visualize the regions around a molecule where modifications are likely to enhance or diminish its activity. For example, studies on benzoxazole derivatives as anticancer agents have utilized CoMFA and CoMSIA to identify the steric and electrostatic fields that are critical for their inhibitory activity against cell lines like HepG2, HCT-116, and MCF-7. nih.govrsc.org

While a specific QSAR model for this compound has not been detailed in the available literature, general findings from studies on related benzoxazoles suggest that topological parameters and molecular connectivity indices are often relevant for their antimicrobial activity. researchgate.net For instance, a 3D-QSAR model developed for benzoxazole benzenesulfonamide (B165840) derivatives as antidiabetic agents highlighted the importance of hydrophobic/nonpolar, electron-withdrawing/hydrogen-bond acceptor, and hydrogen-bond donor groups for their activity. researchgate.net

The resulting QSAR equations from such studies can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. This predictive power is instrumental in lead optimization during the drug discovery process.

Table 2: Common Descriptors Used in QSAR/QSPR Studies of Benzoxazole Derivatives

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Distribution of electrons, Reactivity |

| Steric | Molecular volume, Surface area, Molar refractivity | Size and shape of the molecule |

| Hydrophobic | LogP, Hydrophobic fields | Lipophilicity and partitioning behavior |

| Topological | Connectivity indices, Shape indices | Atomic arrangement and branching |

| Hydrogen Bonding | H-bond donor/acceptor counts | Potential for hydrogen bond formation |

This table represents common descriptors and is not based on a specific study of this compound.

Exploration of Academic and Research Applications of 2 Benzyl 1,3 Benzoxazole 5 Carboxylic Acid

Role as a Chemical Probe and Biological Target Modulator

The 1,3-benzoxazole scaffold serves as a privileged structure in drug discovery, enabling the development of targeted inhibitors and chemical probes to investigate complex biological processes. Researchers have extensively modified the core structure, particularly at the 2 and 5 positions, to modulate its interaction with various biological targets.

The development of specific enzyme inhibitors is crucial for treating numerous diseases. Benzoxazole (B165842) derivatives have been identified as promising candidates for inhibiting several key enzymes.

DNA Gyrase: Bacterial DNA gyrase is an essential enzyme for DNA replication and a validated target for antibacterial drugs. brc.hu While much research has focused on scaffolds like benzothiazoles and quinolones, the structural similarities suggest the potential of benzoxazole-based compounds as inhibitors. brc.hudiva-portal.orgnih.gov Studies on related N-phenylpyrrolamides and aminothiazoles, which also feature heterocyclic systems, have yielded potent DNA gyrase inhibitors, providing a rationale for exploring benzoxazole analogues for this purpose. brc.hu The aim is often to target the ATPase active site on the GyrB subunit of the enzyme. brc.hu

Cyclooxygenase-2 (COX-2): The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a major goal in the development of anti-inflammatory drugs. nih.gov Several studies have demonstrated the potential of benzoxazole derivatives as selective COX-2 inhibitors. For instance, a series of 2-(halophenyl)benzoxazole-5-carboxylic acids were synthesized and evaluated for their anti-inflammatory activity. researchgate.netdocumentsdelivered.com Notably, 2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid exhibited significant COX-2 inhibitory activity with an IC50 value of 0.103 mM, nearly equivalent to the standard drug ibuprofen (B1674241) (0.101 mM). researchgate.netdocumentsdelivered.com Molecular docking studies have helped elucidate the binding interactions of these compounds within the COX-2 active site, guiding the design of more potent and selective inhibitors. researchgate.netdocumentsdelivered.com The design strategy often involves tethering pharmacophores known to confer COX-2 selectivity, such as benzenesulfonamide (B165840) groups, to the benzoxazole scaffold. nih.govsemanticscholar.org

Ghrelin O-acyltransferase (GOAT): GOAT is a critical enzyme in the production of acylated ghrelin, a hormone that stimulates appetite, making it an attractive target for treating obesity and metabolic diseases. google.com While research into GOAT inhibitors is active, it has primarily focused on peptide-based inhibitors, benzothiophenes, and oxadiazolopyridine derivatives. google.comnih.gov The potential for benzoxazole-based compounds, including 2-benzyl-1,3-benzoxazole-5-carboxylic acid, as GOAT inhibitors remains an area for future investigation.

In vitro studies have consistently highlighted the broad-spectrum biological activity of the benzoxazole scaffold, demonstrating its potential as a foundation for developing new therapeutic agents.

Anti-inflammatory Activity: Beyond direct COX-2 inhibition, benzoxazole derivatives have shown significant anti-inflammatory effects through other mechanisms. A series of benzoxazolone derivatives were found to inhibit the production of the pro-inflammatory cytokine IL-6 by targeting myeloid differentiation protein 2 (MD2), a key protein in the inflammatory signaling pathway. nih.gov The most active compounds demonstrated IC50 values as low as 5.09 µM against IL-6 production. nih.gov

| Compound Derivative | Target/Assay | IC50 Value | Reference |

|---|---|---|---|

| 2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid | COX-2 Inhibition | 0.103 mM | researchgate.netdocumentsdelivered.com |

| Benzoxazolone Derivative (3g) | IL-6 Inhibition | 5.09 ± 0.88 μM | nih.gov |

| Benzoxazolone Derivative (3d) | IL-6 Inhibition | 5.43 ± 0.51 μM | nih.gov |

Antimicrobial Activity: The benzoxazole core is present in numerous compounds exhibiting potent activity against a range of microbial pathogens. nih.gov Studies on 2-(benzyl)-5-(carbonylamino)benzoxazole derivatives revealed a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as several Candida species. nih.gov One derivative, 2-(p-chlorophenyl)-5-[(2,5-dimethylphenyl)carbonylamino]benzoxazole, was particularly effective against Candida albicans, showing a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL, which is comparable to the standard antifungal drug clotrimazole. nih.gov Other studies have shown that derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid, including 1,3-oxazole compounds, display moderate activity against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis. mdpi.com

| Compound Derivative | Microorganism | MIC Value (µg/mL) | Reference |

|---|---|---|---|

| 2-(p-chlorophenyl)-5-[(2,5-dimethylphenyl)carbonylamino]benzoxazole | Candida albicans | 6.25 | nih.gov |

| General 2-(benzyl/p-chlorobenzyl)-5-(carbonylamino)benzoxazoles | Various Bacteria & Fungi | 6.25 - 100 | nih.gov |

| N-acyl-α-amino acid with 4-[(4-chlorophenyl)sulfonyl]phenyl moiety | Staphylococcus aureus | 125 | mdpi.com |

| N-acyl-α-amino acid with 4-[(4-chlorophenyl)sulfonyl]phenyl moiety | Bacillus subtilis | 125 | mdpi.com |

Anticancer Activity: The cytotoxic potential of benzoxazole derivatives against various cancer cell lines has been extensively documented. nih.gov Research has shown that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms such as the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. nih.govnih.govresearchgate.net For example, one study on 2-(halophenyl)benzoxazole-5-carboxylic acids found that the 2-(4-chlorophenyl) derivative had excellent cytotoxic activity against the 22Rv1 human prostate carcinoma cell line with an IC50 value of 1.54 μM, which was more potent than the standard drug doxorubicin (B1662922) (IC50 of 2.32 μM). researchgate.net Other benzoxazole-based compounds have shown potent growth inhibitory activities against breast cancer (MCF-7) and hepatocellular cancer (HepG2) cell lines. nih.gov

| Compound Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid | 22Rv1 (Prostate) | 1.54 μM | researchgate.net |

| Benzoxazole Derivative (12l) | HepG2 (Liver) | 10.50 μM | nih.govresearchgate.net |

| Benzoxazole Derivative (12l) | MCF-7 (Breast) | 15.21 μM | nih.govresearchgate.net |

| Benzoxazole Derivative (8d) | HepG2 (Liver) | 2.43 μM | nih.gov |

| Benzoxazole Derivative (8d) | HCT116 (Colorectal) | 2.79 μM | nih.gov |

| Benzoxazole Derivative (8d) | MCF-7 (Breast) | 3.43 μM | nih.gov |

The 1,3-benzoxazole nucleus is an ideal starting point for scaffold-based drug design. Its rigid, planar structure provides a foundation that can be systematically functionalized to achieve high affinity and selectivity for a specific protein target. The substituents at the 2-position (like the benzyl (B1604629) group) and the 5-position (like the carboxylic acid) are particularly important for modulating biological activity. nih.gov

For example, in the development of VEGFR-2 inhibitors, the benzoxazole core is used to position various aryl and heterocyclic groups to interact with key amino acid residues in the kinase's ATP-binding pocket. nih.govresearchgate.net Similarly, for COX-2 inhibitors, the carboxylic acid at the 5-position can mimic the carboxylate of arachidonic acid, while modifications at the 2-position help to occupy a hydrophobic side pocket unique to the COX-2 enzyme, thereby conferring selectivity. researchgate.netdocumentsdelivered.com This scaffold-based approach allows for the rational design and optimization of inhibitors with improved potency and refined pharmacological profiles.

Applications in Materials Science and Photophysical Research

Beyond its biological applications, the benzoxazole ring system possesses unique electronic and photophysical properties that make it valuable in materials science.

The benzoxazole moiety is a fundamental component of many fluorescent heterocyclic compounds. nih.gov Its conjugated aromatic system is capable of absorbing and emitting light, often with high quantum yields. This intrinsic fluorescence makes benzoxazole derivatives attractive candidates for the development of fluorescent probes for biological imaging and sensing applications. A related structure, nitrobenzoxadiazole (NBD), is a well-known fluorophore that emits green-yellow fluorescence and is used to label biomolecules. tcichemicals.com The photophysical properties of the benzoxazole core can be tuned by introducing different substituents, allowing for the creation of dyes with specific absorption and emission wavelengths tailored for various applications.

The electronic properties of benzoxazole and its derivatives have led to their use in the field of organic electronics and photonics. A closely related compound, 2,1,3-Benzoxadiazole-5-carboxylic acid, has been theoretically studied as a potential photosensitizer for dye-sensitized solar cells (DSSCs). orientjchem.org Computational studies using Density Functional Theory (DFT) have been employed to analyze the ground and excited state properties of such molecules, predicting their efficiency in electron injection and light harvesting. orientjchem.org These studies suggest that the benzoxadiazole scaffold can act as an effective component in DSSCs. This highlights the broader potential of the benzoxazole core structure in the design of new materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other photonic devices. orientjchem.org

Photochromic Materials Research

The 2-benzylbenzoxazole (B4618616) core is a recognized platform for the development of photochromic compounds. Research into related structures, such as sulfinyl- and sulfonyl-substituted 2-benzylbenzoxazoles, has demonstrated their capacity for reversible photoinduced proton-transfer reactions. researchgate.net This phenomenon, where a molecule undergoes a reversible change in color upon exposure to light, is attributed to the tautomerization facilitated by an intramolecular hydrogen bond.

In the case of 2-benzylbenzoxazole derivatives, irradiation with UV light can induce a proton transfer from the methylene (B1212753) bridge of the benzyl group to the nitrogen atom of the benzoxazole ring. This process results in the formation of a colored photoproduct. The reaction is typically reversible, with the molecule returning to its original, colorless state either thermally or upon exposure to visible light. The presence of the carboxylic acid group in this compound could potentially modulate the electronic properties of the benzoxazole system and influence the kinetics and stability of the photochromic process, making it a subject of interest for creating novel light-sensitive materials.

Coordination Chemistry and Metal Complexation Studies

Heterocyclic compounds containing nitrogen and oxygen atoms, such as benzoxazole derivatives, are excellent ligands for forming complexes with a wide array of metal ions. nih.govresearchgate.net The structure of this compound features two potential coordination sites: the nitrogen atom of the oxazole (B20620) ring and the carboxylate group. This dual functionality allows it to act as a versatile ligand in the field of coordination chemistry.

The synthesis of metal complexes with ligands analogous to this compound typically involves the reaction of the ligand with a suitable metal salt, often a metal chloride or nitrate, in an appropriate solvent like ethanol. researchgate.netnih.gov The resulting complexes can be isolated as stable solids.

Characterization of these complexes is crucial to determine their structure and properties. A combination of analytical techniques is generally employed:

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the metal ion to the ligand. The disappearance of the broad -OH stretch from the carboxylic acid and the appearance of new bands corresponding to the asymmetric and symmetric stretching vibrations of the coordinated carboxylate group are key indicators. nih.govnih.gov Shifts in the C=N stretching vibration of the oxazole ring also provide evidence of coordination. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the ligand and its diamagnetic metal complexes, showing shifts in proton and carbon signals upon complexation.

Elemental Analysis: Provides the empirical formula of the complex, helping to establish the metal-to-ligand stoichiometry.

Magnetic Susceptibility Measurements: For complexes with paramagnetic metal ions (e.g., Cu(II), Co(II), Mn(II)), this measurement helps to determine the electronic configuration and geometry of the metal center. researchgate.net

| Analytical Technique | Information Obtained | Typical Observation for Coordination |

|---|---|---|

| Infrared (IR) Spectroscopy | Functional group vibrations, confirmation of ligand coordination | Disappearance of carboxylic acid O-H stretch; Shift in C=O and C=N stretching frequencies |

| Elemental Analysis | Percentage composition of elements (C, H, N) | Confirmation of the proposed molecular formula and metal:ligand ratio |

| Magnetic Susceptibility | Information on unpaired electrons in the metal center | Determination of the complex's geometry (e.g., octahedral, tetrahedral) |

| NMR Spectroscopy | Structural information for diamagnetic complexes | Chemical shifts of ligand protons and carbons upon complexation |

The interaction between this compound and a metal ion would likely occur through deprotonation of the carboxylic acid group to form a carboxylate, which then coordinates to the metal center. The nitrogen atom of the benzoxazole ring can also act as a donor site, potentially allowing the ligand to act in a bidentate fashion, forming a stable chelate ring. rsc.org The specific coordination mode can be influenced by factors such as the nature of the metal ion, the solvent, and the reaction conditions. nih.gov

The formation of these metal complexes can significantly alter the physicochemical properties of the parent ligand. For instance, complexation can enhance thermal stability, modify solubility, and introduce new electronic and photophysical properties. The resulting metal-organic frameworks or discrete molecular complexes could find applications in areas such as catalysis, sensing, or as antimicrobial agents, a field where metal complexes of heterocyclic ligands have shown considerable promise. nih.govresearchgate.netnih.gov

Utility in Advanced Organic Synthesis

Carboxylic acids and benzoxazole derivatives are fundamental building blocks in the field of organic synthesis, valued for their reactivity and presence in numerous biologically active molecules. nih.govnih.govenamine.net

This compound is a bifunctional molecule that can be strategically utilized in the synthesis of more complex chemical entities.

The Carboxylic Acid Group: This functional group is highly versatile. It can be readily converted into a wide range of other functionalities, including esters, amides, acid chlorides, and anhydrides. enamine.net This allows for its use in peptide coupling reactions or the introduction of the benzoxazole moiety onto other molecular scaffolds. researchgate.net

The Benzoxazole Core: This heterocyclic system is considered a "privileged structure" in medicinal chemistry due to its prevalence in compounds with diverse biological activities. nih.govnih.gov The aromatic rings of both the benzoxazole and the benzyl groups can also undergo further functionalization, such as electrophilic aromatic substitution, to introduce additional substituents and modulate the molecule's properties.

The combination of these features makes the title compound a valuable intermediate for constructing larger, multifunctional molecules for drug discovery and materials science. acs.org

The development of efficient and selective catalysts is a cornerstone of modern chemistry. While direct catalytic applications of this compound have not been extensively reported, its structure suggests potential in catalyst design. Benzoxazole-containing ligands are used in the synthesis of metal-based catalysts for various organic transformations. nih.govnih.gov Furthermore, carboxylic acids themselves can act as co-catalysts or organocatalysts in certain reactions, such as in combination with N-heterocyclic carbenes for oxidative esterifications. nih.gov

Derivatives of this compound could be designed to act as ligands for transition metals, creating catalysts for cross-coupling reactions, oxidations, or reductions. The chirality could also be introduced into the molecule to develop asymmetric catalysts for enantioselective synthesis. This remains a promising, albeit underexplored, area of research for this particular compound.

Future Perspectives and Emerging Research Directions

Integration with Artificial Intelligence and Machine Learning in Compound Design

ML algorithms can be trained on large datasets of existing benzoxazole (B165842) derivatives to build predictive models. frontiersin.org These models can forecast the biological activity, pharmacokinetic properties, and potential toxicity of new, hypothetical compounds based solely on their chemical structure. This in silico screening allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. frontiersin.org

Table 1: Applications of AI/ML in the Design of Benzoxazole Derivatives

| AI/ML Application | Description | Potential Impact on 2-Benzyl-1,3-benzoxazole-5-carboxylic acid |

|---|---|---|

| Predictive Modeling | Training algorithms on known benzoxazoles to predict properties like bioactivity and toxicity. | Rapidly screen virtual libraries of derivatives to identify candidates with enhanced therapeutic profiles. |

| Generative Design | Using AI to create novel molecular structures with optimized, predefined characteristics. | Generate new analogs with improved target specificity and drug-like properties. |

| Drug Repurposing | Analyzing vast biological and chemical datasets to find new therapeutic uses for existing compounds. | Identify potential new applications for the compound beyond its initial intended use. |

| Synthesis Prediction | Predicting viable and efficient synthetic routes for novel, computer-generated compounds. | Ensure that newly designed analogs are synthetically feasible and cost-effective to produce. |

Advanced Mechanistic Studies of Biological Interactions

While preliminary studies, such as molecular docking, have provided initial insights into how benzoxazole derivatives interact with biological targets, the future lies in more sophisticated mechanistic studies. nih.gov Understanding the precise molecular interactions of this compound is crucial for optimizing its efficacy and selectivity.

Advanced biophysical techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution, three-dimensional structures of the compound bound to its target protein, such as VEGFR-2 or DNA gyrase. nih.govtandfonline.com This atomic-level detail can reveal the key hydrogen bonds, hydrophobic interactions, and other forces that govern binding, offering a clear roadmap for structure-based drug design.

Furthermore, computational methods like molecular dynamics (MD) simulations can model the dynamic behavior of the compound-target complex over time. This allows researchers to understand the stability of the interaction, the conformational changes that occur upon binding, and the energetic contributions of individual residues, providing a much deeper understanding than static docking models can offer.

Exploration of Novel Synthetic Pathways

The synthesis of 2-substituted benzoxazoles has traditionally involved methods like the condensation of 2-aminophenols with carboxylic acids or aldehydes. nih.govresearchgate.net While effective, these methods can sometimes require harsh conditions or toxic catalysts. nih.gov Future research will focus on developing more efficient, versatile, and environmentally friendly synthetic routes.

Emerging strategies include:

Nanocatalysis: The use of nanoparticles, such as those made of zinc sulfide or magnetic Fe3O4@SiO2-SO3H, as reusable and highly efficient catalysts can lead to higher yields, shorter reaction times, and milder reaction conditions. ajchem-a.comajchem-a.comajgreenchem.com

Photoredox Catalysis: Visible-light-initiated reactions offer a green chemistry approach, often proceeding under mild conditions without the need for metal catalysts. researchgate.net

Flow Chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability compared to traditional batch synthesis, allowing for better control over reaction parameters.

One-Pot Reactions: Developing multi-component, one-pot syntheses where reactants are converted into the final product in a single step improves efficiency and reduces waste. beilstein-journals.orgresearchgate.net

These novel pathways will not only streamline the production of this compound but also facilitate the creation of a diverse library of analogs for structure-activity relationship (SAR) studies. rsc.org

Table 2: Comparison of Synthetic Methodologies for Benzoxazoles

| Synthetic Method | Key Features | Advantages |

|---|---|---|

| Traditional Condensation | Reaction of 2-aminophenols with carboxylic acids/aldehydes. nih.gov | Well-established, versatile. |

| Nanocatalysis | Employs nanoparticles as catalysts. rsc.orgresearchgate.net | High efficiency, reusability, mild conditions, eco-friendly. ajchem-a.com |

| Metal-Free Catalysis | Uses organocatalysts or promoters like imidazolium (B1220033) chloride. researchgate.net | Avoids toxic heavy metals, economical. |

| Photocatalysis | Initiated by visible light, often with a photosensitizer. researchgate.net | Green, mild conditions, high atom economy. |

Development of Supramolecular Assemblies and Nanomaterials

The planar, aromatic structure of the benzoxazole core makes it an excellent building block for the construction of supramolecular assemblies and advanced nanomaterials. researchgate.net The carboxylic acid group on this compound provides a key functional handle for creating ordered structures through hydrogen bonding or coordination with metal ions. researchgate.net

These self-assembled structures could lead to the development of novel hydrogels, liquid crystals, or organic frameworks with applications in drug delivery, sensing, or catalysis. Furthermore, benzoxazole derivatives are being explored for their photoluminescent properties. mdpi.com This opens the door to creating functionalized nanoparticles for bio-imaging or organic light-emitting diodes (OLEDs). mdpi.com By incorporating this compound into polymer chains or onto the surface of nanoparticles, materials with tailored optical and electronic properties can be engineered. ajchem-a.com

Contribution to Chemical Biology Tool Development

Beyond direct therapeutic applications, this compound and its derivatives have significant potential as chemical biology tools to probe and understand complex biological processes. The intrinsic fluorescence of some benzoxazole scaffolds is a key feature that can be exploited. periodikos.com.br

By modifying the core structure with specific reactive groups or linkers, it can be converted into a fluorescent probe. For instance, derivatives could be designed to bind selectively to DNA or specific proteins, with their fluorescence enhancing upon binding. periodikos.com.br Such probes would be invaluable for visualizing cellular structures, tracking biomolecules in real-time, and studying molecular interactions within living cells. The development of benzoxazole-based fluorescent probes represents a safer and more sensitive alternative to some currently used mutagenic dyes. periodikos.com.brperiodikos.com.br

Q & A

Q. What are the optimal synthetic routes for 2-benzyl-1,3-benzoxazole-5-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of 2-aminophenol derivatives with benzyl-substituted carboxylic acids. A common approach is the condensation of 2-aminophenol with benzyl-protected aldehyde intermediates, followed by oxidative cyclization. Catalysts such as nano-ZnO or mesoporous titania-alumina mixed oxides (MTAMO) enhance reaction efficiency in polar solvents like DMF or ethanol . Optimization requires monitoring reaction time, temperature (80–120°C), and stoichiometric ratios. Post-synthesis purification via column chromatography or recrystallization ensures high yield (>70%) and purity (>95%).

Q. How can spectroscopic techniques validate the structure of this compound?

- NMR : NMR confirms the benzyl group (δ 4.3–4.5 ppm for CH) and aromatic protons (δ 7.2–8.1 ppm). NMR identifies the carboxylic acid carbonyl (δ ~170 ppm) and benzoxazole ring carbons.

- IR : Stretching vibrations at ~1700 cm (C=O), 1600–1500 cm (C=N), and 1250 cm (C-O) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (m/z 269.09 for CHNO) .

Q. What biological activities are associated with benzoxazole derivatives, and how can they be assessed?

Benzoxazoles exhibit antimicrobial, anti-inflammatory, and anticancer properties. For example, COX-2 inhibition can be evaluated via enzyme-linked immunosorbent assays (ELISA) using recombinant COX-2 proteins. Cytotoxicity is assessed using MTT assays on cancer cell lines (e.g., MCF-7 or HeLa), with IC values calculated from dose-response curves .

Advanced Research Questions

Q. How can regioselective challenges in introducing the benzyl group at the 2-position be addressed?

Regioselectivity is influenced by steric and electronic factors. Computational modeling (e.g., DFT calculations) predicts favorable sites for benzylation. Experimentally, protecting group strategies (e.g., tert-butyloxycarbonyl, Boc) or directing groups (e.g., nitro) guide substitution. For example, a nitro group at the 5-position directs benzylation to the 2-position via resonance effects, followed by reduction to yield the final product .

Q. What computational tools are effective in designing derivatives of this compound for targeted drug discovery?

- Molecular Docking : Software like AutoDock Vina screens derivatives against protein targets (e.g., COX-2 or kinase domains) to predict binding affinities.

- AI-Driven Synthesis Planning : Tools like BenchChem’s retrosynthesis module propose feasible routes using databases like Reaxys or Pistachio, prioritizing one-step reactions with high atom economy .

Q. How should contradictory data between spectroscopic and crystallographic analyses be resolved?

Discrepancies (e.g., unexpected tautomerism in crystallography vs. solution-state NMR) require multi-technique validation:

X-ray Diffraction : SHELXL refines crystal structures to confirm bond lengths/angles .

Variable-Temperature NMR : Detects dynamic equilibria in solution.

DFT Calculations : Compare theoretical and experimental data to identify stable conformers .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.